molecular formula C27H30O2 B142076 7-Phenethyl-1,4,6-androstatriene-3,17-dione CAS No. 131802-67-0

7-Phenethyl-1,4,6-androstatriene-3,17-dione

Cat. No. B142076
M. Wt: 386.5 g/mol
InChI Key: KAZZIVRRZAPNCV-CVSNDOPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Phenethyl-1,4,6-androstatriene-3,17-dione, commonly known as ATD, is a steroidal aromatase inhibitor. It has gained significant attention in the scientific community due to its potential therapeutic applications and its role in research.

Mechanism Of Action

ATD works by inhibiting the enzyme aromatase, which is responsible for converting androgens into estrogens. By inhibiting aromatase, ATD reduces the levels of estrogen in the body, leading to an increase in testosterone levels. This mechanism of action makes ATD a potent anti-estrogenic agent.

Biochemical And Physiological Effects

ATD has been shown to have various biochemical and physiological effects, including an increase in testosterone levels, a decrease in estrogen levels, and a reduction in body fat. It has also been shown to improve muscle strength and endurance.

Advantages And Limitations For Lab Experiments

ATD has several advantages for lab experiments, including its ability to inhibit aromatase activity and its potency as an anti-estrogenic agent. However, its limitations include its potential toxicity and its effects on other physiological processes, which may complicate the interpretation of results.

Future Directions

There are several potential future directions for research on ATD, including its potential therapeutic applications in cancer treatment, male contraception, and hormone replacement therapy. Additionally, further research is needed to investigate the long-term effects of ATD on various physiological processes and its potential toxicity.
In conclusion, ATD is a potent aromatase inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications and its role in research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for investigating various physiological processes. However, further research is needed to fully understand its potential therapeutic applications and its long-term effects on the body.

Synthesis Methods

ATD can be synthesized using various methods, including the oxidation of androstenedione and the reduction of 1,4,6-androstatriene-3,17-dione. The most commonly used method involves the oxidation of androstenedione using chromium trioxide and pyridine.

Scientific Research Applications

ATD has been extensively studied for its potential therapeutic applications in various fields, including cancer treatment, male contraception, and hormone replacement therapy. It has also been used in research to investigate the role of aromatase in various physiological processes.

properties

CAS RN

131802-67-0

Product Name

7-Phenethyl-1,4,6-androstatriene-3,17-dione

Molecular Formula

C27H30O2

Molecular Weight

386.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-7-(2-phenylethyl)-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C27H30O2/c1-26-14-12-21(28)17-20(26)16-19(9-8-18-6-4-3-5-7-18)25-22-10-11-24(29)27(22,2)15-13-23(25)26/h3-7,12,14,16-17,22-23,25H,8-11,13,15H2,1-2H3/t22-,23-,25-,26-,27-/m0/s1

InChI Key

KAZZIVRRZAPNCV-CVSNDOPFSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=CC4=CC(=O)C=C[C@]34C)CCC5=CC=CC=C5

SMILES

CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)CCC5=CC=CC=C5

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(=CC4=CC(=O)C=CC34C)CCC5=CC=CC=C5

synonyms

7-PEATDO
7-phenethyl-1,4,6-androstatriene-3,17-dione
7-phenethylandrosta-1,4,6-triene-3,17-dione

Origin of Product

United States

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